molecular formula C7H9NO B1356603 3-(1-Methylcyclopropyl)-3-oxopropanenitrile CAS No. 88485-78-3

3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No. B1356603
M. Wt: 123.15 g/mol
InChI Key: GSPAKADVCIANQO-UHFFFAOYSA-N
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Patent
US08492371B2

Procedure details

To a solution of diisopropylamine (7.43 mL, 52.6 mmol) in 60 mL of THF was added n-BuLi (2.5M) (21.03 mL, 52.6 mmol) at −78° C. The reaction was stirred at −78° C. for 30 min, then acetononitrile (2.76 mL, 52.6 mmol) was added at −78° C. and the reaction was stirred for 30 min, then methyl 1-methylcyclopropanecarboxylate (3 g, 52.6 mmol) was added at −78° C. The reaction was stirred at −78° C. for 1 hour and then allowed to warm up at room temperature overnight. The solvent was evaporated and the solid dissolved in water. The aqueous layer was washed with ether and then acidified with 6N HCl to pH 2-3. The aqueous layer was extracted with ether. The organic layer was dried with MgSO4 and concentrated to afford the title compound (2.89 g, 89%). MS (DCI/NH3) m/z 124 (M+H)+.
Quantity
7.43 mL
Type
reactant
Reaction Step One
Quantity
21.03 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4]C(C)C)(C)[CH3:2].[Li]CCCC.[CH3:13][C:14]1([C:17]([O:19]C)=O)[CH2:16][CH2:15]1>C1COCC1>[CH3:13][C:14]1([C:17](=[O:19])[CH2:2][C:1]#[N:4])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
7.43 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
21.03 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC1(CC1)C(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at −78° C.
STIRRING
Type
STIRRING
Details
the reaction was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved in water
WASH
Type
WASH
Details
The aqueous layer was washed with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CC1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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